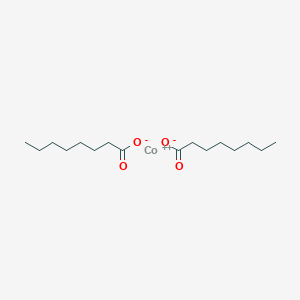
Aluminum calcium silicate
Overview
Description
Aluminum calcium silicate is a compound that consists of aluminum, calcium, and silicon atoms bonded with oxygen. It is commonly found in various forms, including minerals and synthetic materials. This compound is known for its significant role in various industrial applications, including construction, catalysis, and waste management. The compound’s structure allows it to act as an adsorbent and ion exchanger, making it valuable in environmental and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum calcium silicate can be synthesized through several methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, calcium oxide and silicon dioxide are reacted under high temperature and pressure conditions, often with the addition of aluminum sources such as aluminum hydroxide or aluminum nitrate. The reaction typically occurs at temperatures below 180°C and involves the formation of intermediate phases like calcium silicate hydrate before crystallizing into this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of raw materials such as bauxite, limestone, and silica. These materials are processed in high-temperature furnaces to produce the desired compound. The process includes steps like calcination, where the raw materials are heated to high temperatures to remove impurities and promote the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Aluminum calcium silicate undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of aluminum, calcium, and silicon.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Aluminum metal or other strong reducing agents at high temperatures.
Substitution: Aqueous solutions of sodium or potassium salts under ambient conditions.
Major Products:
Oxidation: Aluminum oxide, calcium oxide, and silicon dioxide.
Reduction: Elemental silicon and aluminum oxides.
Substitution: Sodium or potassium aluminum silicate
Scientific Research Applications
Aluminum calcium silicate has a wide range of scientific research applications:
Mechanism of Action
Aluminum calcium silicate can be compared with other similar compounds such as:
Aluminum Silicate: Contains only aluminum and silicon, lacks the calcium component, and has different structural and chemical properties.
Calcium Silicate: Contains only calcium and silicon, lacks the aluminum component, and is primarily used in construction materials.
Aluminosilicates: A broader category that includes various compounds with aluminum, silicon, and other elements.
Uniqueness: this compound is unique due to its combination of aluminum, calcium, and silicon, which imparts specific properties such as enhanced mechanical strength, ion exchange capacity, and catalytic activity. This makes it particularly valuable in applications requiring these combined properties .
Comparison with Similar Compounds
- Aluminum Silicate
- Calcium Silicate
- Aluminosilicates (e.g., zeolites, feldspars)
Properties
IUPAC Name |
dialuminum;dicalcium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2Ca.5O3Si/c;;;;5*1-4(2)3/q2*+3;2*+2;5*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDXNHZDRQHKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Ca2O15Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white, free-flowing powder | |
| Record name | CALCIUM ALUMINIUM SILICATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
1327-39-5 | |
| Record name | Silicate cement | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, aluminum calcium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum calcium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















